
2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-(4-methoxyphenyl)-2-oxoethyl chloride with 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate.
Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Hydroxyphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate
- 2-(4-Methoxyphenyl)-2-hydroxyethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate
- 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-methylphenyl)-6-methyl-4-quinolinecarboxylate
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate is unique due to the presence of both methoxy and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the quinoline core provides a distinct set of properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C28H25NO4 |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-(4-ethylphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C28H25NO4/c1-4-19-6-8-20(9-7-19)26-16-24(23-15-18(2)5-14-25(23)29-26)28(31)33-17-27(30)21-10-12-22(32-3)13-11-21/h5-16H,4,17H2,1-3H3 |
Clé InChI |
GPDMMYSRTWBJSJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


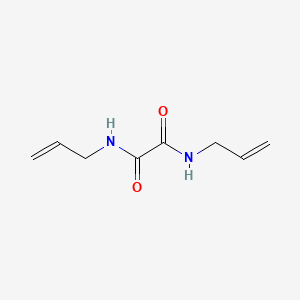


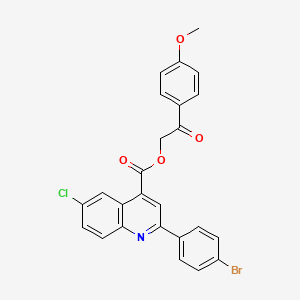
![2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12050763.png)
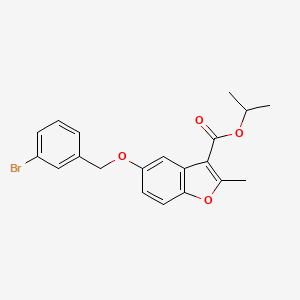
![2-(2,3-dichlorophenoxy)-N'-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B12050767.png)

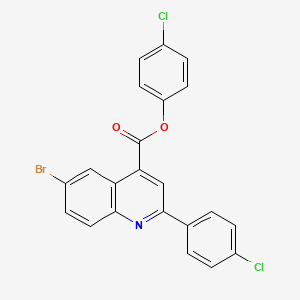
![1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane](/img/structure/B12050791.png)
![Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B12050802.png)

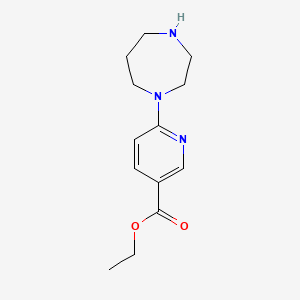
![5-(4-{(E)-[2-(dimethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid](/img/structure/B12050819.png)
